3-hydroxypropanethioamide
CAS No.: 92596-40-2
Cat. No.: VC11500922
Molecular Formula: C3H7NOS
Molecular Weight: 105.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92596-40-2 |
|---|---|
| Molecular Formula | C3H7NOS |
| Molecular Weight | 105.2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Hydroxypropanethioamide (C₃H₇NOS) features a three-carbon chain with a hydroxyl (-OH) group at the third carbon and a thioamide (-CS-NH₂) group at the terminal position. Its structure is represented by the SMILES notation: OCCCS(N)=O . The thioamide group introduces increased polarity compared to its amide counterpart due to sulfur’s higher electronegativity and larger atomic radius.
Table 1: Comparative Molecular Properties of 3-Hydroxypropanamide and 3-Hydroxypropanethioamide
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 3-hydroxypropanethioamide is documented, analogous methods for thioamide formation can be extrapolated:
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Thionation of Amides:
Treatment of 3-hydroxypropanamide with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions could replace the carbonyl oxygen with sulfur . For example:This method is widely used for converting amides to thioamides but may require optimization to preserve the hydroxyl group .
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Cyanohydrin Derivatives:
Lactonitrile (CAS 78-97-7) serves as a precursor for β-hydroxy nitriles, which can be converted to thioamides via reaction with hydrogen sulfide (H₂S) . For instance:This pathway aligns with methodologies described in nickel-catalyzed cross-coupling reactions involving α-chloronitriles .
Physicochemical Properties
Stability and Degradation
Thioamides are generally less stable than amides due to weaker C=S bonds (bond energy ~272 kJ/mol vs. C=O ~749 kJ/mol). 3-Hydroxypropanethioamide likely undergoes hydrolysis in aqueous acidic or basic conditions, yielding 3-mercaptopropanoic acid and ammonia:
Thermogravimetric analysis (TGA) of similar thioamides suggests decomposition onset temperatures near 150°C .
Biological and Pharmacological Implications
Toxicity Profile
While toxicity data specific to 3-hydroxypropanethioamide are unavailable, its structural analogs exhibit moderate hazards:
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Acute Toxicity:
The amide analog (3-hydroxypropanamide) is classified as Harmful if swallowed (H302) or inhaled (H332) . Thioamides may exhibit enhanced toxicity due to higher lipid solubility. -
Skin/Irritation:
Predicted to cause skin irritation (H315) and serious eye damage (H319) based on thioamide reactivity .
Table 2: Inferred GHS Classification for 3-Hydroxypropanethioamide
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning |
| Skin Corrosion/Irritation | 2 | Warning |
| Eye Damage | 2A | Warning |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Thioamides are pivotal in synthesizing antithyroid drugs (e.g., methimazole) and antimicrobial agents. The hydroxyl group in 3-hydroxypropanethioamide could facilitate prodrug design, enhancing water solubility for targeted delivery.
Coordination Chemistry
The thioamide group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Such complexes are explored in catalysis and materials science .
Challenges and Future Directions
Knowledge Gaps
Direct experimental data on 3-hydroxypropanethioamide are scarce, necessitating studies on:
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Synthetic Optimization: Scaling up production while minimizing byproducts.
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Toxicokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
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Applications: Evaluating efficacy in drug discovery and material science.
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